molecular formula C17H17N3O B4317378 N-(1H-benzimidazol-2-ylmethyl)-3-phenylpropanamide

N-(1H-benzimidazol-2-ylmethyl)-3-phenylpropanamide

Cat. No.: B4317378
M. Wt: 279.34 g/mol
InChI Key: IPHWDEFTHHDJSQ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-3-phenylpropanamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The structure of this compound consists of a benzimidazole ring linked to a phenylpropanamide moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-phenylpropanamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and antiviral activities, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Comparison with Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide

Uniqueness: N-(1H-benzimidazol-2-ylmethyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenylpropanamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development compared to other similar compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(11-10-13-6-2-1-3-7-13)18-12-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHWDEFTHHDJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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